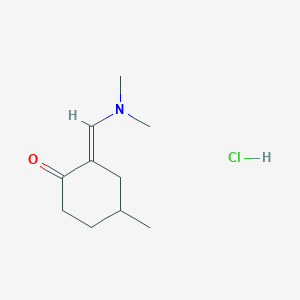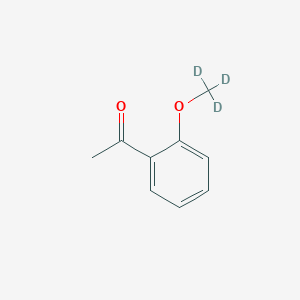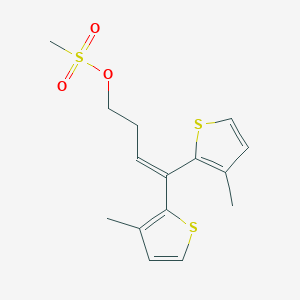
(2E)-2-(Dimethylaminomethylidene)-4-methylcyclohexan-1-one;hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, chemical stability, etc .Applications De Recherche Scientifique
((2E)-2-(Dimethylaminomethylidene)-4-methylcyclohexan-1-one;hydrochloride)-DMMC-HCl is used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This makes it a useful tool for studying the effects of acetylcholine on the nervous system. Additionally, (this compound)-DMMC-HCl has been used to study the effects of calcium on cellular processes, as well as the effects of hormones on cell growth.
Mécanisme D'action
The mechanism of action of ((2E)-2-(Dimethylaminomethylidene)-4-methylcyclohexan-1-one;hydrochloride)-DMMC-HCl is not fully understood. It is believed that the compound binds to the acetylcholinesterase enzyme, thus inhibiting its activity. Additionally, it has been suggested that (this compound)-DMMC-HCl may interfere with the binding of calcium to cell membranes, thus affecting calcium-dependent cellular processes.
Biochemical and Physiological Effects
(this compound)-DMMC-HCl has been shown to have a range of biochemical and physiological effects. In studies of the nervous system, it has been shown to inhibit the breakdown of the neurotransmitter acetylcholine, leading to increased levels of acetylcholine in the brain. This can lead to a range of effects, including increased alertness and improved memory. Additionally, (this compound)-DMMC-HCl has been shown to affect the activity of other enzymes, such as those involved in the metabolism of carbohydrates.
Avantages Et Limitations Des Expériences En Laboratoire
((2E)-2-(Dimethylaminomethylidene)-4-methylcyclohexan-1-one;hydrochloride)-DMMC-HCl has a number of advantages as a reagent in laboratory experiments. It is relatively inexpensive to produce, and can be synthesized in a relatively short time. Additionally, it is relatively stable, and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and must be dissolved in dimethylformamide or other organic solvents. Additionally, it is a relatively weak inhibitor of acetylcholinesterase, and may not be suitable for some experiments.
Orientations Futures
There are a number of potential future directions for research involving ((2E)-2-(Dimethylaminomethylidene)-4-methylcyclohexan-1-one;hydrochloride)-DMMC-HCl. One potential area of research is the development of more potent inhibitors of acetylcholinesterase, which could be used to study the effects of acetylcholine on the nervous system in greater detail. Additionally, further studies could be conducted to explore the effects of (this compound)-DMMC-HCl on other enzymes, as well as its potential effects on other cellular processes. Finally, further studies could be conducted to explore the potential therapeutic applications of (this compound)-DMMC-HCl, such as its potential use as a drug for the treatment of neurological disorders.
Safety and Hazards
Propriétés
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-4-methylcyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-8-4-5-10(12)9(6-8)7-11(2)3;/h7-8H,4-6H2,1-3H3;1H/b9-7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEAXRWNJDCRDE-BXTVWIJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C(=CN(C)C)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(=O)/C(=C/N(C)C)/C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















